molecular formula C13H12N2O4 B5220070 N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide

N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No. B5220070
M. Wt: 260.24 g/mol
InChI Key: OVWSBVZFBHESCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide, also known as MDX-019, is a synthetic compound that has been the subject of extensive scientific research in recent years. This compound is of interest to researchers because of its potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

The mechanism of action of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide involves its ability to inhibit the activity of certain enzymes and signaling pathways involved in cell proliferation and survival. Specifically, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. By inhibiting this pathway, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide can induce apoptosis (programmed cell death) in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have antioxidant properties and to modulate the activity of certain enzymes involved in energy metabolism. Additionally, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its specificity for certain signaling pathways and enzymes involved in disease progression. This specificity makes it a valuable tool for studying the mechanisms of disease and for developing new therapies. However, one limitation of using N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Additionally, further studies are needed to better understand the mechanism of action of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide and to identify potential biomarkers for predicting its efficacy in treating specific diseases. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide in humans, with the ultimate goal of developing new therapies for cancer, inflammation, and autoimmune disorders.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide involves several steps, starting with the reaction of 3,4-methylenedioxyphenol with ethyl 2-bromoacetate to form 1,3-benzodioxole-5-carboxylic acid ethyl ester. This intermediate is then converted to the corresponding amide using 3,5-dimethylisoxazole and triethylamine. The final product, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide, is obtained after purification by column chromatography.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases. One of the key areas of interest is its potential as an anti-cancer agent. Studies have shown that N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide inhibits the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Additionally, N-1,3-benzodioxol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune disorders.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-7-12(8(2)19-15-7)13(16)14-9-3-4-10-11(5-9)18-6-17-10/h3-5H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWSBVZFBHESCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

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